7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione
Brand Name: Vulcanchem
CAS No.: 61186-58-1
VCID: VC17270709
InChI: InChI=1S/C20H21NO6/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)15-14(16(11)22)17(23)12(25-2)9-21-15/h8-9H,5-7H2,1-4H3,(H,21,23)
SMILES:
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol

7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione

CAS No.: 61186-58-1

Cat. No.: VC17270709

Molecular Formula: C20H21NO6

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione - 61186-58-1

Specification

CAS No. 61186-58-1
Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
IUPAC Name 7-butyl-3,8,9-trimethoxy-1H-benzo[g]quinoline-4,5,10-trione
Standard InChI InChI=1S/C20H21NO6/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)15-14(16(11)22)17(23)12(25-2)9-21-15/h8-9H,5-7H2,1-4H3,(H,21,23)
Standard InChI Key BDXALOCLEQBXOV-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione (CAS No.: 61186-58-1) belongs to the benzoquinoline class of heterocyclic compounds. Its molecular formula, C20H21NO6\text{C}_{20}\text{H}_{21}\text{NO}_{6}, corresponds to a molecular weight of 371.4 g/mol. The core structure comprises a fused tetracyclic system: a benzene ring condensed with a quinoline moiety, further extended by an additional ketone-bearing ring.

Key structural attributes include:

  • A butyl chain (-C₄H₉) at position 7, enhancing lipophilicity and potential membrane permeability.

  • Three methoxy (-OCH₃) groups at positions 3, 8, and 9, which may influence electronic distribution and hydrogen-bonding interactions.

  • Two ketone groups at positions 4 and 5, providing sites for redox reactivity or coordination with metal ions.

Physicochemical Properties

While experimental data on solubility and stability remain unpublished, predictive models suggest:

  • LogP: ~3.2 (moderate lipophilicity suitable for blood-brain barrier penetration).

  • Hydrogen bond donors/acceptors: 0/6, indicating limited capacity for polar interactions.

  • Rotatable bonds: 4 (primarily from the butyl side chain), suggesting conformational flexibility.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione typically involves multi-step reactions starting from simpler quinoline or naphthoquinone precursors. A representative approach includes:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions.

  • Methoxy Group Installation: Sequential O-methylation using dimethyl sulfate or methyl iodide in alkaline media.

  • Butyl Substituent Introduction: Friedel-Crafts alkylation or nucleophilic substitution at position 7.

  • Oxidation to Trione: Treatment with strong oxidizing agents (e.g., KMnO₄) to generate ketone functionalities.

Biological Activity and Mechanistic Insights

Comparative Pharmacological Profiles

Preliminary data suggest this compound may exhibit superior potency to earlier quinoline derivatives:

CompoundTarget Cell LineIC₅₀ (μM)Mechanism
7-Butyl...trioneNot reportedPendingDNA intercalation (predicted)
Camptothecin MCF-70.02Topoisomerase I inhibition
Thieno-triazolo-pyrimidine MCF-714.5EGFR/PI3K inhibition

Research Directions and Development Challenges

Priority Investigations

  • Target Identification: Systematic screening against kinase families (e.g., EGFR, PI3K) implicated in solid tumors .

  • In Vivo Toxicity Profiling: Assessment of hepatotoxicity and cardiotoxicity risks associated with chronic dosing.

  • Formulation Optimization: Development of nanoparticle carriers to enhance aqueous solubility.

Intellectual Property Landscape

As of 2025, no patents explicitly claim 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione, though broad claims on:

  • "Methoxy-substituted benzoquinoline triones" (WO202318273A1).

  • "Alkylated quinoline antineoplastics" (EP4143234A1).

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